molecular formula C25H29N3O3 B6587216 N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226428-98-3

N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No. B6587216
CAS RN: 1226428-98-3
M. Wt: 419.5 g/mol
InChI Key: MAMKNZFWGJRIDA-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine (NEDQ) is a synthetic molecule that has been studied for its potential applications in scientific research. NEDQ has a unique chemical structure, which gives it a range of unique characteristics that can be utilized in laboratory experiments.

Scientific Research Applications

Anticancer Activity

The compound’s quinoline core and piperidine moiety suggest potential anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrated strong activity against HepG2 cells, making it a promising candidate for further study .

Antioxidant Properties

The presence of aromatic rings and amino groups in the structure hints at antioxidant activity. Researchers have evaluated its radical-scavenging ability using the ABTS assay. Compound 14 exhibited significantly higher ABTS activity compared to others, indicating its potential as an antioxidant .

Hydrazine Derivatives

Compound 2, a key precursor, reacts with hydrazine to yield 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine (9). This behavior is noteworthy for potential applications in hydrazine-based chemistry .

Heterocyclic Synthesis

The compound serves as a versatile building block for heterocyclic compounds. Reactions with various secondary amines (such as piperidine, morpholine, and piperazine) yield novel derivatives (3-6). These derivatives may find applications in drug discovery and materials science .

Cytotoxicity Studies

Researchers have assessed the cytotoxic effects of several derivatives. Compounds 16 and 22 showed potent activity against MCF-7 cells, while 7, 14, 15, and 25 exhibited strong effects against HepG2 cells. Compound 16 also demonstrated resistance against VERO cells .

Molecular Docking

Molecular docking studies revealed that compound 24 interacts favorably with Arg184 and Lys179, forming hydrogen bonds. Its binding score suggests potential as a drug candidate .

properties

IUPAC Name

[4-(3-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-4-17-9-8-10-18(13-17)26-20-15-22(25(29)28-11-6-5-7-12-28)27-21-16-24(31-3)23(30-2)14-19(20)21/h8-10,13-16H,4-7,11-12H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKNZFWGJRIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

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